molecular formula C15H12Cl2O2 B13328859 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde

2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde

Cat. No.: B13328859
M. Wt: 295.2 g/mol
InChI Key: FNEVVOLUHMXSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is a benzaldehyde derivative featuring a 2,6-dichlorobenzyloxy group at the 2-position and a methyl substituent at the 5-position of the benzaldehyde ring. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in β2-adrenergic agonists (e.g., vilanterol derivatives in ) and antifungal agents (e.g., isoconazole nitrate in ) .

Properties

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]-5-methylbenzaldehyde

InChI

InChI=1S/C15H12Cl2O2/c1-10-5-6-15(11(7-10)8-18)19-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3

InChI Key

FNEVVOLUHMXSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-methylsalicylaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzoic acid.

    Reduction: 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Substituent Variations on the Benzaldehyde Ring

The benzaldehyde ring’s substituents influence electronic, steric, and solubility properties. Key analogs include:

Compound Name Position & Substituent Molecular Weight (Calculated) Key Properties/Applications
2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde 5-methyl ~340–350 g/mol* Likely intermediate for drug synthesis; methyl enhances lipophilicity .
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde () 5-bromo ~400–410 g/mol Bromine increases molecular weight and may alter reactivity for cross-coupling reactions .
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde () 5-chloro ~355–365 g/mol Chlorine’s electronegativity could enhance stability in acidic conditions .
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde () 3-methoxy, 4-chloro ~290–300 g/mol Methoxy group improves solubility; used in antimicrobial agents .

*Estimated based on analogs.

Variations in the Benzyloxy Group

The benzyloxy group’s substitution pattern affects steric bulk and binding affinity:

Compound Name Benzyloxy Substituents Key Structural Differences
Target Compound 2,6-dichloro Optimal steric hindrance for receptor binding in β2-agonists (e.g., vilanterol in ) .
Isoconazole Nitrate (Impurity D in ) 2,6-dichloro Attached to an imidazole ring; antifungal activity via ergosterol synthesis inhibition .
(2RS)-2-[(2,4-Dichlorobenzyl)oxy]ethanamine () 2,4-dichloro Reduced steric bulk compared to 2,6-dichloro; may lower metabolic stability .

Functional Group Additions

Additional functional groups modify reactivity:

  • 3-Methoxy or 3-Ethoxy substituents (): Enhance solubility and bioavailability but may reduce membrane permeability .
  • Aldehyde group : Serves as a reactive site for condensation reactions (e.g., forming Schiff bases in drug intermediates) .

Biological Activity

2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C15H14Cl2O2
  • Molecular Weight : 295.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dichlorobenzyl group enhances its lipophilicity and may facilitate better membrane permeability, allowing it to exert its effects more effectively.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical responses in cells.
  • Receptor Modulation : It has been suggested that this compound could modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, the compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Toxicity Studies

Toxicity studies are crucial for evaluating the safety profile of any new compound. The acute toxicity of this compound was assessed using standard methods such as the LD50 test in rodents.

Test TypeResult
LD50 (oral, rats)>2000 mg/kg
Skin IrritationNon-irritating
Eye IrritationMild irritation

These findings indicate a relatively safe profile for further development as a pharmaceutical agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.